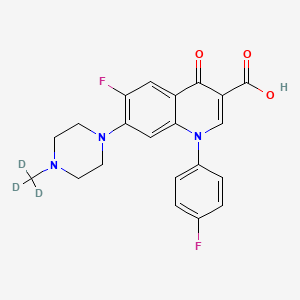

Difloxacin-d3

Vue d'ensemble

Description

Difloxacine-d3 est un dérivé marqué au deutérium de la difloxacine, un antibiotique de la famille des fluoroquinolones. Il est principalement utilisé comme étalon interne pour la quantification de la difloxacine par chromatographie en phase gazeuse ou par chromatographie liquide-spectrométrie de masse. Le composé est caractérisé par la substitution de trois atomes d'hydrogène par du deutérium, ce qui permet de suivre et de quantifier le composé parent dans diverses applications analytiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la difloxacine-d3 implique l'incorporation de deutérium dans la molécule de difloxacine. Cela est généralement réalisé en utilisant des réactifs ou des solvants deutérés pendant le processus de synthèse. Les étapes clés incluent :

Formation du noyau quinoléine : Le noyau quinoléine est synthétisé par une série de réactions impliquant la condensation de matières premières appropriées.

Introduction du cycle pipérazine : Le cycle pipérazine est introduit par des réactions de substitution nucléophile.

Deuteration : Le deutérium est introduit en utilisant des réactifs ou des solvants deutérés, tels que l'iodure de méthyle deutéré, pendant la synthèse du cycle pipérazine

Méthodes de production industrielle

La production industrielle de la difloxacine-d3 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en masse : De grandes quantités de matières premières sont mises en réaction dans des conditions contrôlées pour former les composés intermédiaires.

Purification : Les composés intermédiaires sont purifiés en utilisant des techniques telles que la cristallisation ou la chromatographie.

Deuteration : Le deutérium est introduit dans les étapes finales de la synthèse en utilisant des réactifs deutérés.

Contrôle qualité : Le produit final est soumis à des mesures rigoureuses de contrôle qualité pour garantir sa pureté et son marquage isotopique

Analyse Des Réactions Chimiques

Hydrolysis and Stability Profile

Difloxacin-d3 undergoes hydrolysis under acidic or basic conditions, yielding difloxacin and deuterated degradation products. The deuterium substitution at the piperazinyl methyl group alters reaction kinetics compared to non-deuterated difloxacin, as isotopic effects influence bond dissociation energies .

Key Stability Data

Metabolic Reactions

In vivo studies reveal that this compound is metabolized via hepatic cytochrome P450 enzymes, producing deuterated metabolites through:

-

N-Dealkylation : Cleavage of the piperazinyl methyl group, retaining deuterium in metabolic byproducts .

-

Oxidation : Formation of deuterium-labeled oxo-metabolites (e.g., M1, M3) .

-

Conjugation : Glucuronidation and sulfation at the C-3 carboxyl group .

Major Metabolites Identified

| Metabolite | Structure Modification | Biological Activity | Source |

|---|---|---|---|

| M1 | N-Oxide at piperazine ring | Reduced antibacterial potency | |

| M3 | Desmethyl-piperazine derivative | Retains partial antimicrobial activity |

Synthetic Modifications

The C-3 carboxyl group of this compound participates in reactions to form heterocyclic derivatives, enhancing pharmacological properties:

Oxadiazole Formation

Reaction with acyl hydrazides yields oxadiazole hybrids, improving lipophilicity and antimicrobial efficacy :

Example Derivatives

| Derivative | R Group | MIC (μg/mL) vs. E. coli | Source |

|---|---|---|---|

| 5a | Phenyl | 0.25 | |

| 5b | 4-Fluorophenyl | 0.12 |

Esterification

Ester derivatives synthesized for prodrug applications show enhanced solubility:

Adsorption and Environmental Interactions

This compound interacts with carbon nanomaterials (CNMs) via:

-

π–π Stacking : Between the quinolone core and CNM sp² regions .

-

Hydrogen Bonding : Involving the carboxyl group and CNM oxygen functionalities .

Adsorption Efficiency

| CNM Type | Adsorption Capacity (mg/g) | Dominant Interaction | Source |

|---|---|---|---|

| Graphene | 48.2 | π–π stacking | |

| GO | 32.7 | H-bonding |

Drug-Drug Interactions

This compound forms chelates with polyvalent cations (e.g., Al³⁺, Mg²⁺), reducing bioavailability :

Impact on Pharmacokinetics

| Coadministered Agent | AUC Reduction (%) | Tmax Delay (h) | Source |

|---|---|---|---|

| Aluminum hydroxide | 42 | 1.5 | |

| Calcium carbonate | 28 | 1.2 |

Photodegradation

UV exposure induces defluorination and piperazine ring cleavage, generating non-antibacterial photoproducts . Deuterium substitution marginally stabilizes the molecule against photolytic degradation .

Applications De Recherche Scientifique

Analytical Chemistry

Difloxacin-d3 serves as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of difloxacin in various matrices, including biological fluids and environmental samples. The incorporation of deuterium allows for more precise measurements due to reduced ion suppression effects and improved signal-to-noise ratios.

| Application Area | Method | Purpose |

|---|---|---|

| Analytical Chemistry | GC/LC-MS | Quantification of difloxacin in samples |

Microbiology

In microbiological studies, this compound is used to evaluate bacterial resistance mechanisms and the efficacy of fluoroquinolone antibiotics against various pathogens. Research has demonstrated its role in assessing the pharmacokinetic/pharmacodynamic (PK/PD) relationships that influence bacterial susceptibility to fluoroquinolones .

Case Study Example:

A study utilized in vitro dynamic models to investigate the activity of difloxacin against Salmonella Typhimurium. The results indicated that specific AUC/MIC ratios correlated with effective bacterial suppression, highlighting the importance of pharmacokinetic parameters in antibiotic effectiveness .

Pharmacology

This compound is instrumental in pharmacokinetic studies that analyze absorption, distribution, metabolism, and excretion (ADME) profiles of fluoroquinolones. Its use as a tracer compound allows researchers to better understand the drug's behavior in vivo and its potential therapeutic implications .

| Study Focus | Findings |

|---|---|

| Pharmacokinetics | Enhanced understanding of ADME profiles for fluoroquinolone antibiotics |

Unique Properties and Advantages

The deuteration of difloxacin provides several advantages over its non-deuterated counterparts:

- Increased Stability : The presence of deuterium enhances the compound's stability during analytical procedures.

- Improved Detection : Deuterated compounds exhibit distinct fragmentation patterns in mass spectrometry, facilitating accurate quantification.

- Differentiation : It allows for differentiation between analytes in complex mixtures, enhancing the specificity of analytical methods .

Industrial Applications

In addition to its research applications, this compound is also employed in quality control processes within pharmaceutical manufacturing. Its role as an analytical standard ensures consistency and reliability in the production of veterinary pharmaceuticals containing difloxacin .

Mécanisme D'action

Difloxacin-d3, like its parent compound difloxacin, exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and recombination. By inhibiting these enzymes, this compound prevents the supercoiling of bacterial DNA, leading to cell death. The deuterium labeling does not alter the mechanism of action but aids in the accurate quantification of difloxacin in various studies .

Comparaison Avec Des Composés Similaires

Composés similaires

Difloxacine : Le composé parent, utilisé comme antibiotique.

Enrofloxacine : Un autre antibiotique fluoroquinolone ayant une activité antibactérienne similaire.

Ciprofloxacine : Une fluoroquinolone largement utilisée avec un large spectre d'activité.

Lévofloxacine : Connue pour son efficacité contre les infections respiratoires

Unicité

La difloxacine-d3 est unique en raison de son marquage au deutérium, ce qui en fait un outil précieux en chimie analytique. Les atomes de deutérium fournissent une différence de masse distincte, permettant une quantification précise de la difloxacine dans des matrices biologiques complexes. Cela rend la difloxacine-d3 particulièrement utile dans les études pharmacocinétiques et métaboliques .

Activité Biologique

Difloxacin-d3 is a deuterated derivative of difloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. The compound is utilized primarily in veterinary medicine and has garnered attention for its pharmacokinetics, efficacy against various bacterial strains, and safety profile. This article delves into the biological activity of this compound, summarizing key research findings, pharmacological data, and relevant case studies.

Biological Activity Overview

This compound exhibits potent antibacterial properties, particularly against Gram-negative and some Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription.

Key Pharmacological Properties

- Spectrum of Activity : this compound is effective against a variety of pathogens, including Escherichia coli, Staphylococcus aureus, and Salmonella species.

- Pharmacokinetics : Studies indicate that this compound is well absorbed and distributed in body fluids, with significant concentrations found in tissues such as the endometrium and synovial fluid .

- Safety Profile : It has been shown to be non-genotoxic in various assays, with no significant carcinogenic effects observed in animal studies .

Efficacy Against Bacterial Strains

A study evaluated the susceptibility of 174 bacterial isolates to difloxacin. The results indicated that difloxacin was effective against most Gram-negative isolates and many Gram-positive strains. The minimum inhibitory concentrations (MICs) for various pathogens are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 0.25 |

| Staphylococcus aureus | 0.5 |

| Salmonella enterica | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

Pharmacokinetic Studies

Pharmacokinetic studies have demonstrated that this compound reaches peak plasma concentrations within 1-2 hours post-administration, with an elimination half-life of approximately 7 hours in broilers . The distribution volume is larger in turkeys compared to broilers, affecting the bioavailability of the drug .

Case Studies

- Equine Applications : In a study involving mares, difloxacin was administered at a dosage of 7.5 mg/kg body weight via nasogastric tube for five days. Blood samples were collected to assess drug concentration over time, confirming adequate absorption and distribution to target tissues .

- Veterinary Use in Poultry : A residue study conducted on broiler chickens indicated that maximum plasma levels were achieved rapidly after oral administration. The study highlighted the importance of monitoring drug residues in food-producing animals to ensure safety for human consumption .

Propriétés

IUPAC Name |

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O3/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14/h2-5,10-12H,6-9H2,1H3,(H,28,29)/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCJXYPHIIZEHN-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.